molecular formula C15H10BrCl2NO2 B1583989 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide CAS No. 285158-15-8

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

Cat. No.: B1583989
CAS No.: 285158-15-8
M. Wt: 387.1 g/mol
InChI Key: BXAWZJZMYSSHAK-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide ( 285158-15-8) is an organic compound with the molecular formula C₁₅H₁₀BrCl₂NO₂ and a molecular weight of 387.06 g/mol . It has a documented density of 1.611 g/cm³ and a high boiling point of approximately 575.3 °C at 760 mmHg, indicating its thermal stability . The crystal structure of this compound has been determined and published, providing researchers with precise structural data . This compound is of significant interest in medicinal chemistry research, particularly in the synthesis and development of novel bioactive molecules. Structurally, it features a chloroacetamide group, which is a key functional group in a class of compounds studied for their antimicrobial and antiproliferative activities . Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated as prospective antimicrobial and anticancer agents, demonstrating the utility of the chloroacetamide moiety in rational drug design . Molecular docking studies suggest that such compounds can exhibit good docking scores with relevant protein targets, making them valuable as lead compounds for further investigation . This product is intended For Research Use Only and is strictly for use in laboratory research settings.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO2/c16-9-5-6-13(19-14(20)8-17)11(7-9)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWZJZMYSSHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343070
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285158-15-8
Record name N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285158-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-bromo-2-(2-chlorobenzoyl)aniline Intermediate

The synthesis begins with selective bromination of 2-chlorophenol derivatives to produce 4-bromo-2-chlorophenol compounds, which are then converted to the corresponding benzoyl derivatives and subsequently aminated.

  • Bromination Step:
    2-chlorophenol is brominated selectively at the 4-position using elemental bromine in the presence of catalytic amounts (3–6% by weight) of tertiary amine salts such as triethylamine hydrochloride. The reaction is typically carried out in inert solvents like chlorobenzene or in melt conditions at temperatures ranging from 0 to 60 °C, with preferred temperatures between 0 and 20 °C when solvents are used. This method yields 4-bromo-2-chlorophenol with excellent selectivity (>99% yield) and minimal 2,6-isomer formation (~1–2%).

  • Conversion to Benzoyl Derivative:
    The 4-bromo-2-chlorophenol is further processed through acylation or related transformations to introduce the 2-chlorobenzoyl moiety, generating 4-bromo-2-(2-chlorobenzoyl)aniline. Specific conditions for this step are less detailed in the sources but generally involve Friedel-Crafts acylation or analogous methods.

Formation of this compound

The key amide bond formation is achieved by reacting 4-bromo-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride under controlled conditions:

  • Reaction Conditions:
    The aniline derivative is dissolved in an organic solvent such as dichloromethane. Triethylamine is added as a base to neutralize the hydrochloric acid generated during the reaction. The mixture is cooled to 0 °C to control the reaction rate and minimize side reactions. Chloroacetyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 16 hours to ensure completion.

  • Workup and Purification:
    After the reaction, the mixture is diluted with dichloromethane and washed twice with 1N hydrochloric acid to remove residual amines and inorganic salts. The organic layer is passed through a silica gel plug to remove impurities and then concentrated under reduced pressure to yield the target compound. Yields reported for similar acylations reach up to 97%.

Reaction Scheme Summary

Step Reactants Conditions Product Yield
1 2-Chlorophenol + Br2 + Triethylamine hydrochloride (3–6% w/w) 0–20 °C, chlorobenzene solvent or melt 4-Bromo-2-chlorophenol ~99%
2 4-Bromo-2-chlorophenol → 4-Bromo-2-(2-chlorobenzoyl)aniline Acylation/Friedel-Crafts (details variable) 4-Bromo-2-(2-chlorobenzoyl)aniline Not specified
3 4-Bromo-2-(2-chlorobenzoyl)aniline + Chloroacetyl chloride + Triethylamine 0 °C to RT, dichloromethane, 16 h This compound Up to 97%

Analytical and Process Considerations

  • Temperature Control:
    Maintaining low temperatures during acylation prevents side reactions and decomposition.

  • Use of Base:
    Triethylamine serves to scavenge HCl, driving the reaction forward and protecting the amine.

  • Purification:
    Silica gel filtration and acid washes effectively remove impurities, ensuring high purity.

  • Solvent Choice:
    Dichloromethane is preferred for its good solvation properties and ease of removal.

Summary Table of Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C15H10BrCl2NO2 Reflects halogen substitutions
Molecular Weight 387.1 g/mol -
Density 1.611 g/cm³ Influences handling and solvent choice
Boiling Point 575.3 °C at 760 mmHg High thermal stability
Flash Point 301.7 °C Safety consideration during synthesis
Solvent for Reaction Dichloromethane (CH2Cl2) Common organic solvent for acylation
Base Triethylamine Neutralizes HCl byproduct

Research Findings and Industrial Relevance

  • The described synthetic methods provide high yields and selectivity, suitable for scale-up in pharmaceutical manufacturing.

  • The selective bromination method minimizes by-products, reducing purification costs and improving overall process efficiency.

  • The amide formation step is a classical and robust method widely used in medicinal chemistry for preparing halogenated amides with high purity.

Scientific Research Applications

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide is utilized in various scientific domains:

1. Medicinal Chemistry:

  • Pharmaceutical Intermediate: The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, including anxiolytics, anticonvulsants, and sedatives. It is also involved in developing anti-inflammatory and antimicrobial agents .
  • Mechanism of Action: This compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity to produce desired pharmacological effects. The exact pathways can vary based on the derivative being studied .

2. Biological Studies:

  • Anticancer Research: Studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown lower IC50 values compared to traditional chemotherapeutics, indicating potential as effective anticancer agents .
  • Anti-inflammatory Studies: The compound's structure allows it to be investigated for anti-inflammatory properties, contributing to the development of new therapeutic strategies.

3. Material Science:

  • The electronic properties of this compound make it a candidate for applications in organic semiconductors and photovoltaic cells. Its unique substitution pattern imparts distinct electronic characteristics beneficial for these applications .

Case Study 1: Anticancer Activity

Research indicated that derivatives of this compound exhibited enhanced anti-proliferative activity against cancer cell lines compared to standard treatments. For example, a study highlighted that certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics like desferrioxamine, suggesting their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory applications, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated that it could effectively reduce inflammation markers, supporting its use in developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent TypeEffect on Activity
Electron-donating groups (e.g., -CH₃)Increase anti-proliferative activity
Electron-withdrawing groups (e.g., -Br, -Cl)Decrease activity compared to electron-donating groups

This table illustrates how varying substituents can significantly influence the compound's biological effectiveness.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Bond Parameters

Substituents on the phenyl ring and acetamide side chain significantly influence molecular geometry and intermolecular interactions.

Compound Substituents Crystal System Space Group Key Structural Features
Target Compound 4-Br, 2-(2-Cl-benzoyl), 2-Cl-acetamide Monoclinic P2₁/n Intramolecular hydrogen bonding; planar benzoyl group
N-(2,4,5-Trichlorophenyl)-2-chloroacetamide 2,4,5-Cl₃, 2-Cl-acetamide Monoclinic P2₁/c Increased bond length distortion due to electron-withdrawing Cl substituents
N-(4-Chlorophenyl)-2,2,2-trichloroacetamide 4-Cl, CCl₃-acetamide Orthorhombic Pmc2₁ Steric hindrance from trichloromethyl group disrupts planarity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance conjugation in the acetamide moiety, stabilizing planar configurations.
  • Steric bulk (e.g., CCl₃) introduces torsional strain, altering dihedral angles between aromatic and acetamide groups .

Spectroscopic and Electronic Properties

35Cl Nuclear Quadrupole Resonance (NQR) Data

Substituents modulate electron density at chlorine atoms, affecting NQR frequencies:

Compound Substituents 35Cl NQR Frequency (MHz) Deviation from Calculated (MHz)
N-(Phenyl)-2-chloroacetamide H (reference) 35.333
N-(4-Chlorophenyl)-2-chloroacetamide 4-Cl 36.12 +0.15
Target Compound (calculated) 4-Br, 2-(2-Cl-benzoyl) ~37.2* +1.64 (estimated)

*Estimation based on additive substituent effects: Bromine and 2-chlorobenzoyl groups increase electron withdrawal, elevating NQR frequencies .

Insights :

  • Halogenation steps (bromination, chlorination) are critical for introducing bioactive motifs.
  • Solvent choice (e.g., DMF, ethanol) influences reaction efficiency and purity .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₁₀BrCl₂N O₂
  • Molecular Weight : 387.1 g/mol
  • CAS Number : 285158-15-8
  • Density : 1.611 g/cm³
  • Boiling Point : 575.3ºC
  • Flash Point : 301.7ºC

The biological activity of this compound arises from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to pharmacological effects such as antimicrobial and anticancer activities. The compound's structure facilitates binding to these targets, influencing cellular processes and signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal species. The compound's effectiveness is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay indicates that the compound can inhibit cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMethodologyResults
AntimicrobialVarious bacterial strainsTurbidimetric methodSignificant inhibition observed
Fungal speciesTurbidimetric methodEffective against multiple strains
AnticancerMCF7 (breast cancer cells)Sulforhodamine B assayDose-dependent inhibition of growth

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development into antimicrobial agents .

Case Study 2: Anticancer Potential

In a separate investigation focusing on its anticancer potential, this compound was tested against MCF7 cells. The results indicated a significant reduction in cell viability at varying concentrations, with IC50 values calculated to assess potency. Molecular docking studies suggested potential interactions with key cancer-related proteins, providing insights into its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Reactant of Route 2
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N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

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